molecular formula C15H13BrO3 B8331455 Methyl 4-((3-bromophenoxy)methyl)benzoate

Methyl 4-((3-bromophenoxy)methyl)benzoate

Cat. No. B8331455
M. Wt: 321.16 g/mol
InChI Key: KGISQVSGIAURGO-UHFFFAOYSA-N
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Patent
US09206128B2

Procedure details

To a solution of methyl 4-((3-bromophenoxy)methyl)benzoate (1 g, 3.1 mmol) in tetrahydrofuran (30 mL) and methanol (10 mL) was added lithium hydroxide monohydrate (1.3 g, 31 mmol) in water (10 mL). The mixture was stirred at room temperature for 2 hours. The suspension was concentrated in vacuo and acidified with concentrated hydrochloride acid (12 N, 15 mL). Then the mixture was extracted with ethyl acetate (20 mL). The organic phase was separated and concentrated to give the product 4-((3-bromophenoxy)methyl)benzoic acid as a white solid (0.6 g, 63%). LRMS (M+H+) m/z: calcd 305.99. found 305. 1H NMR (300 MHz, d6-DMSO): δ 12.95 (s, 1H), 7.96 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 7.27-7.22 (m, 2H), 7.15-7.12 (m, 1H), 7.05-7.01 (m, 1H), 5.21 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[O:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[CH:9][CH:8]=1.O.[OH-].[Li+]>O1CCCC1.CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[O:5][CH2:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(OCC2=CC=C(C(=O)OC)C=C2)C=CC1
Name
lithium hydroxide monohydrate
Quantity
1.3 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The suspension was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(OCC2=CC=C(C(=O)O)C=C2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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